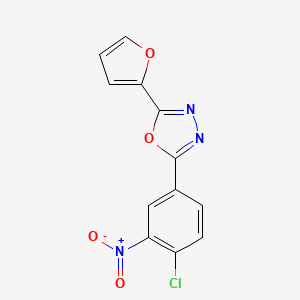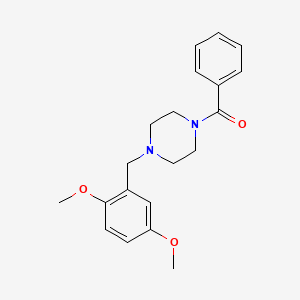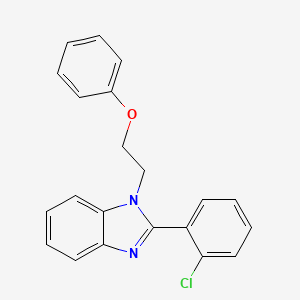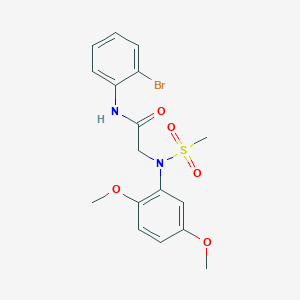![molecular formula C18H27N3O B5798969 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and addiction research.
Mécanisme D'action
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine is a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is expressed in various tissues, including the brain. It is involved in the regulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the anxiolytic, antidepressant, and anti-addictive effects of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in various animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its selectivity for the sigma-1 receptor. This selectivity allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
The potential therapeutic applications of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine are vast and diverse. Future research should focus on further elucidating the mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine, as well as its potential use in the treatment of various neuropsychiatric disorders. Additionally, the development of more efficient synthesis methods and more soluble analogs of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine could facilitate its use in laboratory experiments and clinical trials. Finally, the potential use of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine as a tool for studying the sigma-1 receptor and its role in various cellular processes should be further explored.
Méthodes De Synthèse
The synthesis of 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-phenylpiperazine with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure 1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine. This synthesis method has been widely used in research laboratories and has been optimized for large-scale production.
Applications De Recherche Scientifique
1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-16-7-9-19(10-8-16)15-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIBQEWTGXOKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328748 | |
| Record name | 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
397880-89-6 | |
| Record name | 2-(4-methylpiperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)




![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
